molecular formula C9H18 B3368002 trans-1,1,3,4-Tetramethylcyclopentane CAS No. 20309-77-7

trans-1,1,3,4-Tetramethylcyclopentane

Cat. No.: B3368002
CAS No.: 20309-77-7
M. Wt: 126.24 g/mol
InChI Key: OWHFMVURUNNXMJ-UHFFFAOYSA-N
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Description

Significance of Methyl-Substituted Cyclopentane (B165970) Systems in Organic Chemistry

Methyl-substituted cyclopentane systems are of considerable interest in organic chemistry for several reasons. They are fundamental components of many larger and more complex molecules, including various natural products and high-energy-density fuels. The substitution pattern of methyl groups on the cyclopentane ring significantly influences the molecule's conformational preferences and, consequently, its physical and chemical properties.

The cyclopentane ring is not planar; it adopts puckered conformations, such as the "envelope" and "half-chair" forms, to alleviate torsional strain. scribd.commaricopa.edu The introduction of methyl substituents leads to steric interactions that dictate the most stable conformation. For instance, in substituted cyclopentanes, there is a preference for conformations that minimize steric hindrance by placing bulky substituents in pseudo-equatorial positions. maricopa.edu The study of these systems provides valuable data for conformational analysis and helps in predicting the three-dimensional structures of more complex molecules containing five-membered rings.

Historical Context of Research on Tetramethylcyclopentanes and Related Cyclic Hydrocarbons

The investigation of cyclic hydrocarbons has a rich history dating back to the 19th century. Early chemists were intrigued by the possibility of forming stable ring structures from carbon atoms. The work of chemists like Adolph von Baeyer, who proposed his strain theory in 1885, laid the groundwork for understanding the stability of cycloalkanes. maricopa.edu His theory, while not entirely accurate for larger rings, was a crucial first step in comprehending the influence of bond angles on molecular stability.

The 20th century saw significant advancements in the synthesis and characterization of alicyclic compounds, with Otto Wallach receiving the Nobel Prize in Chemistry in 1910 for his extensive work in this area. wikipedia.org Research into polysubstituted cycloalkanes, such as the tetramethylcyclopentanes, became more feasible with the development of advanced synthetic methodologies and analytical techniques like spectroscopy. While specific research on trans-1,1,3,4-tetramethylcyclopentane is not extensively documented in early literature, the broader study of substituted alicyclic compounds has been a continuous area of investigation, driven by the desire to understand fundamental principles of stereochemistry and to synthesize novel molecules with specific properties. pageplace.descience.gov

While detailed research on the synthesis and reactivity of this compound is limited in publicly available literature, its fundamental properties have been cataloged.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol

| CAS Number | 20309-77-7 |

This data is compiled from various chemical databases. guidechem.comnih.govchemspider.comnih.gov

Table 2: Stereoisomers of 1,1,3,4-Tetramethylcyclopentane

Isomer CAS Number
cis-1,1,3,4-Tetramethylcyclopentane 53907-60-1

This data is compiled from various chemical databases. guidechem.comuni.lunist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,4-tetramethylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHFMVURUNNXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942453
Record name 1,1,3,4-Tetramethylcyclopentane
Source EPA DSSTox
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Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20309-77-7, 53907-60-1
Record name trans-1,1,3,4-Tetramethylcyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,1,3,4-Tetramethylcyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,4-Tetramethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways Leading to Trans 1,1,3,4 Tetramethylcyclopentane

Established Synthetic Routes

While direct, high-yield synthetic routes exclusively targeting trans-1,1,3,4-tetramethylcyclopentane are not extensively documented in readily available literature, established principles of organic synthesis allow for the postulation of several viable pathways. These routes are based on well-understood reactions applied to analogous cyclopentane (B165970) systems.

Alkylation of Cyclopentane with Methylating Agents

The direct alkylation of a cyclopentane precursor is a conceptually straightforward approach. This method would likely involve the sequential addition of methyl groups to a cyclopentanone or cyclopentadiene derivative, followed by reduction. The challenge lies in controlling the regioselectivity and stereoselectivity of the methylation steps.

For instance, the synthesis could potentially commence with 3,4-dimethylcyclopentanone. Introduction of the gem-dimethyl group at the C1 position could be achieved through various methods, such as reaction with excess methylmagnesium bromide followed by dehydration and subsequent hydrogenation, or via α-methylation using a strong base and methyl iodide. The stereochemical outcome of the final reduction of the cyclopentene intermediate would be crucial in determining the ratio of cis to trans isomers.

Table 1: Plausible Reagents for Alkylation and Reduction

StepReagent ClassSpecific ExamplePurpose
MethylationGrignard ReagentMethylmagnesium bromide (CH₃MgBr)Addition of a methyl group to a carbonyl.
MethylationAlkyl HalideMethyl iodide (CH₃I)α-alkylation of a ketone.
ReductionCatalytic HydrogenationH₂/Pd/CSaturation of a double bond.

The final hydrogenation step would likely result in a mixture of diastereomers, with the trans isomer being one of the products. The facial selectivity of the hydrogenation would be influenced by the steric hindrance posed by the existing methyl groups on the cyclopentene ring.

Catalytic Hydrogenation of Unsaturated Precursors (e.g., Tetramethylcyclopentadiene)

A common and effective method for the synthesis of saturated cycloalkanes is the catalytic hydrogenation of their unsaturated counterparts. libretexts.org A potential precursor for this compound is a corresponding tetramethylcyclopentadiene. The specific substitution pattern of the diene is critical for obtaining the desired product.

The catalytic hydrogenation of alkenes typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the metal catalyst. libretexts.orgyoutube.comyoutube.com Therefore, the stereochemistry of the final product is directly dependent on the stereochemistry of the starting alkene and the face to which the hydrogen atoms are delivered.

For a hypothetical 1,2,3,4-tetramethylcyclopentadiene, hydrogenation would proceed to form 1,2,3,4-tetramethylcyclopentane. To obtain the 1,1,3,4-substitution pattern, a different precursor, such as 1,3,4,5-tetramethylcyclopenta-1,3-diene, would be necessary. Subsequent hydrogenation would saturate the ring. The stereochemical outcome at the C3 and C4 positions would depend on the direction of hydrogen addition, which can be influenced by the steric bulk of the existing methyl groups, potentially leading to a mixture of cis and trans isomers.

Table 2: Catalysts for Hydrogenation

CatalystSupportCommon Applications
PalladiumCarbon (Pd/C)General purpose hydrogenation of alkenes and alkynes.
PlatinumPlatinum(IV) oxide (PtO₂)Effective for a wide range of reductions.
NickelRaney NickelIndustrial scale hydrogenations.

Synthesis from Isophorone and Related Cyclic Ketone Derivatives

Isophorone, a readily available industrial chemical derived from the self-condensation of acetone, presents an interesting potential starting material due to its trimethylcyclohexenone core. wikipedia.orgresearchgate.net A synthetic sequence from isophorone to this compound would necessitate a ring contraction, a challenging but feasible transformation.

One speculative pathway could involve the Favorskii rearrangement of a halogenated derivative of fully saturated 3,3,5-trimethylcyclohexanone. This rearrangement can lead to the formation of a five-membered ring carboxylic acid, which could then be decarboxylated and further modified. Alternatively, oxidative cleavage of the cyclohexene ring in isophorone could yield a dicarbonyl compound that might be induced to cyclize into a five-membered ring. Each of these steps would require careful control of reagents and conditions to achieve the desired stereochemistry.

Stereoselective and Diastereoselective Synthesis Approaches to this compound

Achieving a high degree of stereocontrol to selectively synthesize the trans isomer is a primary challenge. Modern synthetic methods offer several strategies to influence the stereochemical outcome of a reaction.

Diastereoselective synthesis of polysubstituted cyclopentanes can be achieved through various methods, including tandem reactions and cycloadditions. nih.govorganic-chemistry.org For instance, a Michael addition followed by an intramolecular cyclization could be designed to favor the formation of the trans product by carefully selecting the starting materials and reaction conditions to control the stereochemistry of the intermediate enolate.

In the context of catalytic hydrogenation, the diastereoselectivity is often dictated by the steric environment of the unsaturated precursor. The catalyst will typically deliver hydrogen from the less sterically hindered face of the molecule. By designing a precursor where one face of the cyclopentene ring is significantly more encumbered than the other, it is possible to direct the hydrogenation to selectively form one diastereomer. For example, if a bulky protecting group were temporarily installed on one side of the ring, it could direct the addition of hydrogen to the opposite face.

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and controlling stereoselectivity.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental to many of the potential synthetic steps, particularly in the alkylation of cyclopentane derivatives. The two primary mechanisms for nucleophilic substitution are the Sₙ1 and Sₙ2 pathways.

The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry. wikipedia.org This mechanism is favored for primary and less sterically hindered secondary substrates. In the synthesis of a sterically hindered molecule like this compound, Sₙ2 reactions at heavily substituted carbon centers would be slow or nonexistent due to steric hindrance. marquette.edumasterorganicchemistry.com

The Sₙ1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization if the center is chiral). wikipedia.org For tertiary and sterically hindered secondary substrates, the Sₙ1 pathway is more likely. In the context of creating the gem-dimethyl group at the C1 position, a reaction that proceeds through a carbocation intermediate could be a viable option.

The choice of solvent and the nature of the nucleophile and leaving group are critical in determining which pathway is favored. Polar protic solvents tend to favor Sₙ1 reactions, while polar aprotic solvents favor Sₙ2 reactions.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a fundamental reaction in organic synthesis that involves the addition of hydrogen across a double or triple bond. This process is crucial for the synthesis of saturated cyclic compounds like this compound from their unsaturated precursors. The mechanism of catalytic hydrogenation, particularly its stereochemistry, is key to obtaining the desired trans configuration.

The mechanism of catalytic hydrogenation is understood to occur in several steps on the surface of the metal catalyst:

Adsorption of Reactants: Both the hydrogen gas and the alkene are adsorbed onto the surface of the metal catalyst. pressbooks.pubstudy.com

Activation of Hydrogen: The bond between the two hydrogen atoms in H₂ is weakened and broken, and the individual hydrogen atoms bind to the metal surface. pressbooks.publibretexts.org

Hydrogen Transfer: The adsorbed alkene then reacts with the hydrogen atoms on the catalyst surface. This occurs in a stepwise manner, with one hydrogen atom adding to the double bond first, followed by the second. libretexts.orglibretexts.org

Desorption of the Product: Once the addition of both hydrogen atoms is complete, the resulting saturated alkane is desorbed from the catalyst surface. study.com

A critical aspect of this mechanism is its stereochemistry. The addition of the two hydrogen atoms occurs on the same side, or face, of the double bond, a mode of addition known as syn-addition . khanacademy.orgpressbooks.publibretexts.orgyoutube.com This is because the alkene is adsorbed onto the flat surface of the catalyst, and the hydrogen atoms are delivered from the catalyst surface to that same face of the alkene. libretexts.orglibretexts.org

For the synthesis of this compound, a suitable precursor would be a tetramethylcyclopentene. The stereochemical outcome of the hydrogenation would depend on the specific isomer of the tetramethylcyclopentene used and the steric hindrance around the double bond. For instance, in the hydrogenation of 1,2-dimethylcyclopentene, the syn-addition of hydrogen leads to the formation of cis-1,2-dimethylcyclopentane. To obtain the trans configuration in the final product, the starting alkene and the hydrogenation conditions must be carefully chosen to favor the approach of hydrogen from a specific face of the molecule, leading to the desired stereochemistry.

Table 1: Common Catalysts in Catalytic Hydrogenation
CatalystFormTypical Applications
PlatinumPlatinum(IV) oxide (PtO₂)Hydrogenation of alkenes, alkynes, and aromatic rings.
PalladiumPalladium on carbon (Pd/C)Hydrogenation of alkenes, alkynes, and for hydrogenolysis.
NickelRaney Nickel (Ra-Ni)Industrial-scale hydrogenations.

Cyclo-oligomerization and Cyclization Reaction Pathways to Form Substituted Cyclopentanes

The construction of the substituted cyclopentane ring system is a significant challenge in organic synthesis. Cyclo-oligomerization and other cyclization reactions offer potential pathways to assemble the carbon skeleton of molecules like this compound.

Cyclo-oligomerization of Dienes:

One potential approach to forming substituted cyclopentanes is through the cyclo-oligomerization of conjugated dienes, such as isoprene. Isoprene is a readily available C5 building block that can, in principle, be dimerized or oligomerized to form cyclic structures. Various methods, including thermal, photochemical, and catalyst-mediated cycloadditions, can be employed. These reactions often proceed through different pathways, such as [2+2], [4+2] (Diels-Alder), and [4+4] cycloadditions, leading to a mixture of cyclic isomers. The subsequent hydrogenation of these cyclic olefins would yield saturated cyclopentanes. However, achieving the specific 1,1,3,4-tetramethyl substitution pattern of the target molecule directly from isoprene oligomerization is challenging due to the difficulty in controlling the regioselectivity of the cycloaddition reactions.

Intramolecular Cyclization Reactions:

An alternative and often more controlled method for forming five-membered rings is through intramolecular cyclization of an appropriately substituted acyclic precursor. vanderbilt.edu These reactions involve the formation of a new bond between two atoms within the same molecule to close a ring. For the synthesis of a tetramethylcyclopentane, a suitably substituted nonadiene or a related difunctional acyclic compound could serve as the starting material.

Several types of intramolecular cyclization reactions can be envisioned for the formation of a five-membered ring, including:

Radical Cyclizations: These reactions involve the generation of a radical at one position in a molecule, which then attacks a double bond within the same molecule to form a cyclic radical. This is subsequently quenched to give the final product.

Carbocation-Mediated Cyclizations: The generation of a carbocation in an acyclic precursor can initiate an intramolecular electrophilic attack on a double bond to form the cyclopentane ring.

Transition Metal-Catalyzed Cyclizations: Various transition metals can catalyze the intramolecular cyclization of dienes and other unsaturated precursors to form five-membered rings with high selectivity.

The success of these intramolecular cyclization strategies depends heavily on the ability to synthesize the required acyclic precursor with the correct substitution pattern and on controlling the stereochemistry of the ring-closing step to favor the formation of the desired trans isomer.

Table 2: Comparison of Cyclization Strategies for Substituted Cyclopentanes
Reaction TypeGeneral DescriptionKey Considerations
Cyclo-oligomerization Dimerization or oligomerization of dienes (e.g., isoprene) to form cyclic structures.Often leads to a mixture of isomers; controlling regioselectivity for a specific substitution pattern is difficult.
Intramolecular Radical Cyclization A radical attacks a double bond within the same molecule to form a ring.Requires a suitable radical precursor and control of radical termination steps.
Intramolecular Cationic Cyclization A carbocation attacks a double bond within the same molecule to form a ring.Prone to rearrangements; requires careful substrate design to control the reaction pathway.
Transition Metal-Catalyzed Cyclization Metal catalysts facilitate the formation of the cyclic structure from an acyclic precursor.Can offer high selectivity and control over stereochemistry, but catalyst selection is crucial.

Stereochemical and Conformational Analysis of Trans 1,1,3,4 Tetramethylcyclopentane

Conformational Isomers and Their Relative Stabilities

Cyclopentane (B165970) and its derivatives are not planar molecules. libretexts.orglibretexts.org A planar conformation would lead to significant torsional strain due to the eclipsing of all C-H bonds. libretexts.orglibretexts.org To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orglibretexts.org The two most commonly discussed conformations for the cyclopentane ring are the "envelope" and the "half-chair" forms. chempedia.infoscribd.com

In the envelope conformation, four of the carbon atoms are in a plane, with the fifth carbon atom puckered out of the plane, resembling an envelope with an open flap. libretexts.orglibretexts.org The half-chair conformation has three carbon atoms in a plane, with one atom puckered above and another below the plane. chempedia.info For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert. masterorganicchemistry.com

Experimental Determination of Cyclopentane Conformations

The conformations of cyclopentane and its derivatives can be experimentally investigated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net By analyzing proton-proton coupling constants and Nuclear Overhauser Effects (NOEs) at different temperatures, it is possible to deduce the preferred conformations and the energy barriers between them. researchgate.net For instance, variable temperature NMR experiments can distinguish between different conformers as they become more populated at lower temperatures. researchgate.net Infrared (IR) spectroscopy has also been used to study the conformations of substituted cyclopentanones and other derivatives. acs.org

Computational Modeling of Conformational Landscapes and Energy Barriers in Substituted Cyclopentanes and Cyclohexanes

Computational chemistry provides valuable insights into the conformational preferences and energy landscapes of cyclic molecules. researchgate.net Molecular mechanics and ab initio calculations are used to model the potential energy surface and identify low-energy conformers. researchgate.net For substituted cyclopentanes, these calculations can predict the relative stabilities of different envelope and half-chair conformations, as well as the energy barriers for interconversion. worldscientific.com

For example, computational studies on cyclopentane-1,3-diol have identified several low-energy envelope and half-chair conformations. researchgate.net The energy difference between various conformers is often small, typically less than 1 kcal/mol, indicating a flexible ring system. masterorganicchemistry.com The introduction of substituents influences the conformational landscape, with bulky groups preferring positions that minimize steric interactions. nih.gov

Dynamic Stereochemistry and Interconversion Mechanisms (e.g., Ring Flip, Pseudorotation)

The cyclopentane ring is highly flexible. The envelope and half-chair conformations are not static but rapidly interconvert through a process called pseudorotation. nih.govnih.govyoutube.com Pseudorotation is a continuous puckering motion of the ring where the "flap" of the envelope or the out-of-plane atoms of the half-chair appear to rotate around the ring. worldscientific.combiomedres.us This process occurs with a very low energy barrier, making the cyclopentane ring appear, on average, as if it were planar in many experimental contexts at room temperature. youtube.comworldscientific.com

In substituted cyclopentanes, the substituents introduce energy barriers to pseudorotation, making certain conformations more stable than others. worldscientific.comacs.org The interconversion between these stable conformations still occurs, but it is no longer "free" pseudorotation. This is in contrast to the more defined "ring flip" or "chair flip" process in cyclohexanes, which involves a higher energy barrier and a distinct transition state. youtube.comwikipedia.orgbritannica.com The chair flip in cyclohexane (B81311) interconverts axial and equatorial positions. wikipedia.org

Influence of Methyl Substitution on Ring Strain and Conformation

The substitution of hydrogen atoms with methyl groups significantly impacts the ring strain and conformational preferences of the cyclopentane ring. researchgate.net The primary contributions to ring strain in cycloalkanes are angle strain, torsional strain, and steric strain. libretexts.orglibretexts.org

In cyclopentane, the puckered conformations already minimize angle strain, as the internal bond angles are close to the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.org The introduction of methyl groups primarily affects torsional and steric strain. researchgate.net

The four methyl groups in trans-1,1,3,4-tetramethylcyclopentane create significant steric interactions. The gem-dimethyl group at the C1 position introduces steric strain that can influence the puckering of the ring. The trans relationship between the methyl groups at C3 and C4 will favor conformations that place these bulky groups in positions that minimize steric hindrance with each other and with the gem-dimethyl group. This often means adopting conformations where the methyl groups occupy pseudo-equatorial positions to a greater extent than pseudo-axial positions, similar to the preference for equatorial substituents in cyclohexanes. umn.edu

Computational studies have shown that alkyl substituents can have a meaningful effect on the strain energies of small ring compounds. For instance, gem-dimethyl substitution can lower the strain energy of cyclopropanes and cyclobutanes. acs.org The relief of ring strain is a driving factor in the thermodynamics of certain reactions involving cyclic compounds. nih.gov In cyclopentanone, the ring strain has been estimated to be around 9.7 kcal/mol. researchgate.net

The interplay of these steric and torsional effects determines the most stable conformation of this compound. The molecule will adopt a puckered conformation that represents the lowest energy balance between these competing strain elements.

Advanced Spectroscopic and Spectrometric Investigations of Trans 1,1,3,4 Tetramethylcyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques are essential for the complete assignment of the complex spin systems and for probing the three-dimensional structure of trans-1,1,3,4-tetramethylcyclopentane.

Due to the molecule's asymmetry, each carbon and proton is expected to be chemically non-equivalent, leading to a complex set of signals. Two-dimensional NMR experiments are indispensable for deciphering these complexities.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, establishing the connectivity of the cyclopentane (B165970) ring protons and the methyl groups. For instance, the methine protons at C3 and C4 would show correlations to the adjacent methylene protons at C2 and C5, as well as to their respective methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the protons of the geminal methyl groups at C1 would show correlations to the C1, C2, and C5 carbons, confirming their position. Similarly, the protons of the methyl groups at C3 and C4 would show correlations to their attached carbons as well as adjacent carbons in the ring.

Conformational analysis of the cyclopentane ring, which is not planar and exists in dynamic equilibrium between various puckered conformations (envelope and twist forms), can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). NOE provides information about the spatial proximity of protons. By analyzing the cross-peaks in a NOESY spectrum, through-space interactions can be identified, which helps in determining the preferred conformation and the relative stereochemistry of the substituents. For this compound, NOE correlations would be expected between protons that are close in space, which would differ depending on the specific puckered conformation of the five-membered ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general values for substituted cyclopentanes.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-35-45
C21.1-1.540-50
C31.5-1.930-40
C41.5-1.930-40
C51.1-1.540-50
C1-CH₃ (gem-dimethyl)0.8-1.025-35
C3-CH₃0.8-1.015-25
C4-CH₃0.8-1.015-25

Note: This is a generalized table. Actual chemical shifts can vary based on solvent and experimental conditions.

For chemical shift assignment , a selectively deuterated analog of the molecule could be synthesized. For instance, if a deuterium atom replaces a proton at the C3 position, the corresponding signal in the ¹H NMR spectrum would disappear or be significantly reduced in intensity. Furthermore, the splitting patterns of adjacent protons would be altered, providing definitive confirmation of the signal assignments. In the ¹³C NMR spectrum, the carbon attached to the deuterium would show a characteristic triplet (due to C-D coupling) and an upfield shift.

For mechanistic insight , deuterium labeling can be used to trace the pathways of atoms during a chemical reaction. If this compound were to be formed through a reaction involving intermediates, the position of deuterium labels in the final product could elucidate the mechanism of ring formation or substituent addition.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Molecular Fingerprinting and Structural Assignment

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a unique "fingerprint" of a molecule by probing its vibrational modes. The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds.

The key absorption bands in the IR spectrum of this compound are consistent with its saturated hydrocarbon structure. nist.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H stretchingAlkane (CH, CH₂, CH₃)
1450-1470C-H bending (scissoring)CH₂
1370-1380C-H bending (rocking)CH₃
~720C-H rockingLong chain alkanes

The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from the various C-C stretching and C-C-C bending vibrations of the cyclopentane ring and its substituents. docbrown.info The absence of significant absorptions in other regions of the spectrum confirms the lack of common functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double or triple bonds.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight and reveals characteristic fragmentation pathways for cyclic alkanes. nist.gov

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₉H₁₈ (126.24 g/mol ). nist.govnih.gov However, for acyclic and cyclic alkanes, the molecular ion peak is often weak, as the initial ion is prone to fragmentation. chemguide.co.uk

The fragmentation of the molecular ion typically involves the cleavage of C-C bonds. Common fragmentation pathways for substituted cyclopentanes include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 111.

Loss of an ethyl group (-C₂H₅): This would lead to a fragment at m/z 97.

Ring opening followed by cleavage: The cyclopentane ring can open to form a linear carbocation, which then undergoes further fragmentation common to acyclic alkanes, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable carbocation. For substituted cyclopentanes, fragments resulting from the loss of substituents to form stable secondary or tertiary carbocations are common.

m/zPossible Fragment Ion
126[C₉H₁₈]⁺ (Molecular Ion)
111[C₈H₁₅]⁺ (Loss of CH₃)
97[C₇H₁₃]⁺ (Loss of C₂H₅)
83[C₆H₁₁]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Note: This table represents plausible fragment ions based on general fragmentation patterns of substituted cyclopentanes.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The definitive structural characterization of this compound is achieved through the integration of data from NMR spectroscopy, vibrational spectroscopy, and mass spectrometry.

Mass spectrometry confirms the molecular formula of C₉H₁₈.

Infrared spectroscopy confirms the presence of a saturated hydrocarbon framework and the absence of other functional groups.

NMR spectroscopy , particularly with the application of advanced 2D techniques, establishes the precise connectivity of all atoms in the molecule, confirming the 1,1,3,4-tetramethylcyclopentane skeleton. Furthermore, NOE experiments can provide crucial information about the trans stereochemistry and the preferred conformation of the cyclopentane ring.

Together, these techniques provide a complementary and comprehensive dataset that allows for the unambiguous assignment of the structure of this compound, leaving no ambiguity as to its constitution and configuration.

Theoretical and Computational Chemistry Studies on Trans 1,1,3,4 Tetramethylcyclopentane

Quantum Chemical Calculations (e.g., Density Functional Theory) of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like trans-1,1,3,4-tetramethylcyclopentane. DFT methods calculate the electron density of a molecule to determine its energy and other properties.

For a molecule such as this compound, DFT calculations would typically be employed to:

Determine Optimized Geometry: Find the most stable three-dimensional arrangement of the atoms (the minimum energy conformation). For substituted cyclopentanes, this involves determining the precise puckering of the five-membered ring, which can adopt envelope or half-chair conformations, and the optimal arrangement of the methyl groups to minimize steric strain.

Calculate Electronic Properties: Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map can be computed. These properties provide insights into the molecule's reactivity, with regions of high electron density being susceptible to electrophilic attack and regions of low electron density being prone to nucleophilic attack.

Predict Thermochemical Data: DFT can be used to calculate thermodynamic properties like the enthalpy of formation, entropy, and Gibbs free energy. A study on various alkylcyclopentanes demonstrated the ability to model conformational energies with high accuracy (RMS error of 0.2 kcal/mol) by comparing DFT-computed enthalpies with a simplified lattice model. morressier.com

Table 1: Representative Data from DFT Calculations on Substituted Cycloalkanes

PropertyTypical Calculated Value/InformationSignificance for this compound
Optimized Bond Lengths (C-C) 1.53 - 1.56 ÅProvides the most stable bond distances within the cyclopentane (B165970) ring and methyl groups.
Optimized Bond Angles (C-C-C) 102° - 106° (in the ring)Indicates the degree of angle strain in the puckered ring.
HOMO-LUMO Gap Typically 5-8 eV for saturated alkanesA larger gap suggests higher kinetic stability and lower chemical reactivity.
NBO Charges on Carbon Atoms Varies based on substitutionReveals the electron-donating or withdrawing effects of the methyl groups, influencing reactivity.
Relative Conformational Energies Differences in kcal/molDetermines the most stable conformer (e.g., specific envelope or half-chair forms).

This table is illustrative and based on general findings for substituted cycloalkanes. Specific values for this compound would require dedicated calculations.

Elucidation of Reaction Mechanisms via Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to understand the mechanism of a chemical reaction. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the lowest energy path a reaction is likely to follow, known as the reaction coordinate.

For this compound, PES mapping could be used to study various reactions, such as:

Hydrogen Abstraction: This is a common reaction for alkanes. The PES would show the energy changes as a radical (like •OH or •Br) approaches the cyclopentane, abstracts a hydrogen atom, and the products move apart.

Pyrolysis (Thermal Decomposition): The PES could identify the transition states and intermediates involved in the breaking of C-C bonds at high temperatures, revealing the most likely decomposition pathways.

Conformational Interconversion: The PES can map the energy barriers between different envelope and half-chair conformers, a process known as pseudorotation. For cyclopentane itself, the barrier to pseudorotation is very low (about 0.5 kcal/mol), but substitution can create more significant barriers. researchgate.net

The process involves locating stationary points on the PES, which include minima (reactants, products, and intermediates) and saddle points (transition states). The energy difference between the reactants and the highest energy transition state determines the activation energy of the reaction.

Molecular Dynamics Simulations for Conformational Behavior and Molecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a "movie" of molecular motion.

For this compound, MD simulations would be invaluable for:

Conformational Sampling: MD simulations can explore the different accessible conformations of the molecule by simulating its motion over a period of time. This is particularly important for flexible molecules like cyclopentanes, which undergo rapid puckering motions. researchgate.net The simulations would reveal the relative populations of different envelope and half-chair conformers and the rates of interconversion between them.

Solvent Effects: By including solvent molecules in the simulation box, MD can be used to study how the solvent influences the conformational preferences and behavior of this compound.

Intermolecular Interactions: In a simulation with multiple molecules, MD can be used to study how they interact with each other, providing insights into the properties of the bulk liquid, such as density and diffusion coefficients. Studies on liquid linear and cyclic alkanes have used MD to investigate these properties.

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate both the computational model and the experimental structure determination.

For this compound, the following spectroscopic data could be computationally predicted:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. The positions of the peaks correspond to the energies of different vibrational modes, such as C-H stretching and bending, and skeletal vibrations of the ring. The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for this compound that could be used for comparison. nist.gov

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These parameters are highly sensitive to the electronic environment and three-dimensional structure of the molecule. Comparing calculated and experimental NMR spectra is a powerful method for confirming the structure and stereochemistry of a compound.

Mass Spectrometry (MS) Fragmentation: While less common, computational methods can be used to predict the fragmentation patterns observed in a mass spectrum by calculating the energies of different fragment ions.

Table 2: Predicted Spectroscopic Data vs. Experimental Data

Spectroscopic TechniqueComputationally Predicted ParameterCorresponding Experimental Data Source
Infrared (IR) Spectroscopy Vibrational frequencies (cm⁻¹) and intensitiesGas-phase IR spectrum available from NIST nist.gov
¹³C NMR Spectroscopy Chemical shifts (ppm)Not readily available in public databases
¹H NMR Spectroscopy Chemical shifts (ppm) and coupling constants (Hz)Not readily available in public databases
Mass Spectrometry Mass-to-charge ratio (m/z) of fragment ionsElectron ionization mass spectrum available from NIST nist.gov

Validation requires comparison of computationally generated spectra with experimentally measured spectra.

Reactivity and Reaction Mechanisms of Trans 1,1,3,4 Tetramethylcyclopentane

Oxidation Reactions and Formation of Oxygenated Derivatives

The oxidation of trans-1,1,3,4-tetramethylcyclopentane, like other cycloalkanes, can proceed through various mechanisms depending on the oxidizing agent and reaction conditions, leading to the formation of alcohols, ketones, and potentially carboxylic acids through ring-opening.

The initial step in the oxidation of an alkane C-H bond often involves the abstraction of a hydrogen atom to form a radical intermediate. The stability of this radical dictates the major site of oxidation. In this compound, there are primary, secondary, and tertiary C-H bonds. The tertiary carbon at position 3 is a likely site for initial oxidation due to the formation of a more stable tertiary radical.

Formation of Alcohols and Ketones:

Under controlled oxidation, the tertiary radical can react with an oxygen source to form a hydroperoxide, which can then be reduced to the corresponding tertiary alcohol, trans-1,1,3,4-tetramethylcyclopentan-3-ol. Further oxidation of this tertiary alcohol is not possible without C-C bond cleavage.

Oxidation at the secondary carbon (position 2 or 5) would lead to a secondary alcohol. This secondary alcohol can be further oxidized to a ketone. For instance, oxidation at the C-4 position would yield trans-1,1,4,5-tetramethylcyclopentan-1-ol, which upon further oxidation gives trans-3,3,5,6-tetramethylcyclopentan-1-one. The general mechanism for the oxidation of a secondary alcohol to a ketone using an oxidizing agent like chromic acid involves the formation of a chromate (B82759) ester followed by an elimination step. youtube.com

Ring-Cleavage Oxidation:

Stronger oxidizing agents, such as potassium permanganate (B83412) under harsh conditions, can cause cleavage of the cyclopentane (B165970) ring. libretexts.org This type of oxidation breaks carbon-carbon bonds, leading to the formation of dicarboxylic acids. libretexts.org For instance, cleavage of the bond between C-1 and C-2 could eventually lead to the formation of substituted glutaric or adipic acid derivatives.

Another significant oxidation pathway is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid like mCPBA. libretexts.org If a ketone derivative of this compound were formed, it could undergo this reaction, inserting an oxygen atom adjacent to the carbonyl group. libretexts.org

Table 1: Potential Oxygenated Derivatives from the Oxidation of this compound

ReactantOxidizing AgentMajor Product(s)Reaction Type
This compoundMild Oxidant (e.g., O₂, controlled)trans-1,1,3,4-Tetramethylcyclopentan-3-olC-H Oxidation
trans-1,1,3,4-Tetramethylcyclopentan-4-olStrong Oxidant (e.g., H₂CrO₄)trans-3,3,5,6-tetramethylcyclopentan-1-oneAlcohol Oxidation
This compoundStrong Oxidant (e.g., hot KMnO₄)Dicarboxylic acid derivativesOxidative Cleavage
Ketone derivativePeroxyacid (e.g., mCPBA)Ester derivativeBaeyer-Villiger Oxidation

Reduction Processes, Including Catalytic Hydrogenation and Dehydrogenation

As a saturated cycloalkane, this compound is already in a reduced state and cannot undergo further reduction or catalytic hydrogenation of its ring structure under typical conditions. However, the principles of hydrogenation and dehydrogenation are relevant in the context of its formation and its role in broader industrial processes.

Catalytic Hydrogenation in Synthesis:

Alkylcyclopentanes like this compound can be synthesized via the catalytic hydrogenation of corresponding unsaturated precursors, such as tetramethylcyclopentenes or tetramethylcyclopentadienes. This process involves the addition of hydrogen across the double bonds in the presence of a metal catalyst (e.g., Platinum, Palladium, Nickel).

For example, the hydrogenation of 1,2,3,4-tetramethylcyclopentadiene would yield a mixture of stereoisomers of 1,2,3,4-tetramethylcyclopentane, which could include isomers related to the trans-1,1,3,4- configuration through subsequent isomerization.

Catalytic Dehydrogenation:

In industrial processes like catalytic reforming, alkylcyclopentanes are key components of naphtha feeds. wikipedia.orgmdpi.com Under reforming conditions (high temperature and pressure over a bifunctional catalyst, typically Platinum on alumina), these compounds can undergo dehydrogenation. wikipedia.org This can lead to the formation of aromatic compounds, which are valuable high-octane components for gasoline. For a C9 cycloalkane like this compound, dehydrogenation combined with rearrangement and dehydrocyclization could contribute to the formation of C9 aromatic compounds like trimethylbenzenes or ethyltoluene. The process also produces significant amounts of hydrogen gas as a valuable byproduct. wikipedia.org

Halogenation and Derivatization Reactions

This compound can undergo halogenation via a free-radical mechanism when treated with halogens (e.g., Cl₂ or Br₂) in the presence of UV light or heat. The reaction proceeds by substituting a hydrogen atom with a halogen.

Mechanism and Regioselectivity:

The reaction is initiated by the homolytic cleavage of the halogen molecule to form halogen radicals. A halogen radical then abstracts a hydrogen atom from the cycloalkane, forming a carbon radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, propagating the chain reaction.

The regioselectivity of the reaction depends on the stability of the radical intermediate (tertiary > secondary > primary). Therefore, halogenation is most likely to occur at the tertiary C-H bond at position 3. Bromination is generally more selective than chlorination for the most substituted position.

Stereochemistry:

The stereochemical outcome of the halogenation of this compound is of particular interest. The starting molecule is chiral. If halogenation occurs at a carbon that is not a stereocenter, the existing stereochemistry is retained. However, if a new stereocenter is formed, a mixture of diastereomers can be expected. chemistrysteps.com

The intermediate carbon radical is typically trigonal planar and sp²-hybridized. pressbooks.pub The incoming halogen can attack from either face of the planar radical. For this compound, the presence of existing stereocenters and bulky methyl groups will influence the trajectory of the incoming halogen radical, potentially leading to an unequal mixture of diastereomeric products due to steric hindrance. chemistrysteps.com For instance, halogenation at C-4 would create a new stereocenter, leading to the formation of diastereomers. The approach of the halogen to the intermediate radical will be sterically hindered by the methyl groups, influencing the product ratio.

Table 2: Predicted Major Products of Radical Halogenation

ReactantReagentsPosition of HalogenationExpected Product(s)Stereochemical Outcome
This compoundBr₂, hνC-3 (tertiary)3-Bromo-trans-1,1,3,4-tetramethylcyclopentaneRetention of original stereochemistry at C-3 and C-4
This compoundCl₂, hνMixture, including C-3 and C-43-Chloro and 4-Chloro derivativesFormation of diastereomers if halogenation at C-4

Isomerization and Rearrangement Reactions of Alkylcyclopentanes

Alkylcyclopentanes such as this compound can undergo isomerization and rearrangement reactions, particularly under acidic conditions or during catalytic reforming. These reactions are driven by the formation of more stable carbocation intermediates.

Acid-Catalyzed Rearrangements:

In the presence of a strong acid or a Lewis acid, a hydride ion can be abstracted from the cycloalkane ring to form a carbocation. This carbocation can then undergo rearrangements to form a more stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary.

For this compound, abstraction of a hydride from a secondary carbon could lead to a secondary carbocation. This can then undergo a hydride or methyl shift to form a more stable tertiary carbocation. For example, a 1,2-hydride shift could move the positive charge to a tertiary position. Similarly, a methyl group could migrate (a 1,2-alkyl shift), especially from a quaternary carbon, to stabilize an adjacent positive charge. masterorganicchemistry.com

These rearrangements can lead to a mixture of isomeric tetramethylcyclopentanes with different substitution patterns or stereochemistry.

Ring-Opening and Ring-Expansion:

Under certain conditions, particularly in industrial processes like catalytic reforming, the cyclopentane ring can undergo ring-opening to form branched alkanes or ring-expansion to form a more stable cyclohexane (B81311) ring system. Ring expansion is particularly favorable if it relieves ring strain and leads to a more stable carbocation. masterorganicchemistry.com For instance, a carbocation adjacent to the cyclopentane ring could trigger a rearrangement where a C-C bond from the ring migrates, expanding the five-membered ring to a six-membered ring.

Table 3: Types of Isomerization and Rearrangement Reactions

Reaction TypeDriving ForceIntermediatePotential Products from this compound
1,2-Hydride ShiftFormation of a more stable carbocationCarbocationIsomeric tetramethylcyclopentanes
1,2-Methyl ShiftFormation of a more stable carbocationCarbocationIsomeric tetramethylcyclopentanes
Ring-OpeningThermodynamic stabilityCarbocation/RadicalBranched nonanes
Ring-ExpansionRelief of ring strain, formation of stable carbocationCarbocationMethyl-substituted cyclohexanes

Catalytic Reactions Involving this compound as Reactant or Product

This compound is relevant in several catalytic processes, primarily within the context of petroleum refining and petrochemical production.

As a Reactant in Catalytic Reforming:

In catalytic reforming, naphtha, which is rich in alkanes and cycloalkanes, is passed over a bifunctional catalyst (e.g., platinum-rhenium on an acidic support like alumina) to produce high-octane reformate. mdpi.com As a component of the C9 fraction of naphtha, this compound would be a reactant in this process. mdpi.com The desired reactions are dehydrogenation and aromatization. This would involve the conversion of the cyclopentane ring to a cyclohexane ring, followed by dehydrogenation to form an aromatic ring. This process is a major source of aromatic hydrocarbons like toluene (B28343) and xylenes, as well as hydrogen. wikipedia.org

As a Product of Isomerization:

During catalytic processing, other C9 hydrocarbons can isomerize to form this compound. For example, other alkylcyclopentanes or even branched alkanes can undergo skeletal isomerization over acid catalysts to yield a mixture of isomers, including the thermodynamically more stable ones under the process conditions. The distribution of isomers is governed by thermodynamic equilibria.

Table 4: Role in Catalytic Processes

ProcessRole of this compoundCatalyst TypeKey TransformationsMajor Products
Catalytic ReformingReactantBifunctional (e.g., Pt-Re/Al₂O₃)Dehydrogenation, Isomerization, AromatizationHigh-octane gasoline, Aromatic compounds (e.g., trimethylbenzenes), Hydrogen
HydroisomerizationProductAcidic (e.g., Zeolites)Skeletal RearrangementMixture of C9 isomers

Occurrence, Isolation, and Significance in Complex Chemical Systems

Presence and Distribution in Petroleum Fractions and Crude Oils

Trans-1,1,3,4-tetramethylcyclopentane has been identified as a component of petroleum. Research dating back to the mid-20th century has documented the presence of various tetramethylcyclopentane isomers within the C9 fractions of crude oil. These compounds are part of the broader class of naphthenes (cycloalkanes) that constitute a significant portion of petroleum resources. The specific distribution and concentration of isomers like this compound can vary depending on the origin and thermal history of the crude oil.

While specific studies detailing this compound as a standalone biomarker are not prominent, the distribution of cyclic alkanes in sediments and petroleum is of significant geochemical interest. The relative abundance of different isomers of cyclic compounds can serve as molecular indicators, or biomarkers, providing insights into the organic matter source, the conditions of the depositional environment (such as salinity and oxygen levels), and the thermal maturity of the source rock. For instance, the ratios of certain cyclic hydrocarbons to other compounds can help geochemists reconstruct the paleoenvironment in which the source rock for petroleum was formed.

Identification in Pyrolysis Products of Plastic Waste and Hydrocarbon Fuels

The thermal decomposition (pyrolysis) of plastic waste and hydrocarbon fuels generates a complex mixture of liquid and gaseous products. These pyrolysis oils are considered potential sources for new fuels and chemical feedstocks. Analytical studies of these oils reveal the presence of a wide array of hydrocarbons, including various isomers of tetramethylcyclopentane. The pyrolysis of common plastics like polyethylene (B3416737) and polypropylene (B1209903) can lead to the formation of such cyclic compounds through a series of complex cracking and cyclization reactions. Their identification is a key step in characterizing the composition and potential value of these recycled products. nih.govresearchgate.net

Detection as a Volatile Organic Compound in Biological Samples (e.g., Plant Extracts)

Plants are known to produce a vast array of volatile organic compounds (VOCs) that serve various ecological functions. unavarra.es These emissions can include alkanes, alkenes, and cyclic compounds. researchgate.net While plants and microbes produce a diverse volatilome, including various cyclic terpenes and other hydrocarbons, the specific compound this compound is not commonly reported as a significant or characteristic biogenic volatile organic compound (BVOC) in plant extracts in major studies. unavarra.esnist.gov The analysis of plant VOCs typically focuses on compounds with more direct roles in processes like defense, pollination, and stress signaling. unavarra.esresearchgate.net

Advanced Analytical Techniques for Isolation and Identification in Complex Matrices

The identification of a specific isomer like this compound within a complex mixture containing hundreds or thousands of similar compounds presents a significant analytical challenge. gcms.czresearchgate.net This requires high-resolution separation and detection techniques.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique for resolving highly complex mixtures like petroleum fractions or pyrolysis oils. researchgate.netjeol.com This method uses two different capillary columns connected in series, which separate compounds based on two independent properties, typically boiling point and polarity. researchgate.net This results in a highly structured two-dimensional chromatogram with significantly enhanced separation capacity compared to conventional one-dimensional GC. gcms.czresearchgate.net

When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high-speed data acquisition and full-spectrum sensitivity, GCxGC-TOFMS becomes an exceptionally potent tool. gcms.czacs.org It allows for the tentative identification of individual components, even those that co-elute in a single-column system, by comparing their mass spectra against extensive libraries. gcms.cz This technique is essential for the detailed characterization of the hydrocarbon classes found in complex samples. gcms.czacs.org

Table 1: Typical GCxGC-TOFMS Instrumental Parameters

ParameterSetting
Primary Column (1st Dimension)Non-polar (e.g., Rtx-5)
Secondary Column (2nd Dimension)Polar (e.g., Rtx-Wax)
Modulation Period2-8 seconds
MS Acquisition Rate100-500 spectra/second
Mass Range (m/z)45-450

Standard gas chromatography is a fundamental technique for separating volatile compounds. nist.gov In hydrocarbon analysis, the retention index (RI) system is a widely used method for reporting retention data. researchgate.net The RI of a compound relates its retention time to the retention times of n-alkane standards. This normalization helps in comparing data across different instruments and conditions. researchgate.netresearchgate.net

For isomers like cis- and this compound, which may have very similar mass spectra, the retention index is a critical piece of information for positive identification. researchgate.netnist.gov Databases, such as the one maintained by the National Institute of Standards and Technology (NIST), compile retention indices for a vast number of compounds on various stationary phases, aiding researchers in distinguishing between closely related isomers. nist.govnist.gov

Table 2: Gas Chromatography Data for Tetramethylcyclopentane Isomers

CompoundCAS Registry NumberMolecular FormulaMolecular Weight
This compound20309-77-7C9H18126.24
cis-1,1,3,4-Tetramethylcyclopentane53907-60-1C9H18126.24

Academic Applications and Research Paradigms

Use as a Model Compound for Studying Stereochemical Effects of Methyl Substitution in Cyclopentane (B165970) Systems

The cyclopentane ring is not planar but exists in puckered conformations to alleviate the torsional strain that would be present in a flat structure. The two most recognized conformations are the "envelope" and the "half-chair". The introduction of methyl substituents onto the cyclopentane ring has a profound impact on the stability and preference of these conformations.

In trans-1,1,3,4-tetramethylcyclopentane, the four methyl groups introduce significant steric interactions that dictate the most stable three-dimensional arrangement of the ring. The "trans" configuration refers to the relative orientation of the methyl groups at positions 3 and 4. Specifically, one is positioned above the ring's plane while the other is below. The geminal methyl groups at position 1 further constrain the conformational flexibility of the ring.

Detailed conformational analysis, often employing computational methods such as force-field calculations, is used to predict the lowest energy conformations of substituted cyclopentanes. These calculations help in understanding how the steric and electronic effects of the methyl groups influence the puckering of the cyclopentane ring. For instance, the steric hindrance between adjacent methyl groups and between methyl groups and the ring's hydrogen atoms will favor conformations that maximize the distance between these groups.

The study of this compound allows researchers to investigate the energetic penalties associated with different arrangements of methyl groups on a five-membered ring. This provides valuable data for refining computational models that predict the structures and properties of more complex cyclic molecules.

Conformational Data for Substituted Cyclopentanes
Compound Preferred Conformation
MethylcyclopentaneEnvelope (with pseudo-equatorial methyl group)
trans-1,2-DimethylcyclopentaneEnvelope
cis-1,3-DimethylcyclopentaneHalf-Chair

This table illustrates the influence of methyl substitution patterns on the preferred conformation of the cyclopentane ring, providing a basis for understanding the more complex system of this compound.

Contribution to Fundamental Understanding of Cyclic Hydrocarbon Chemistry

The study of this compound contributes significantly to the broader understanding of cyclic hydrocarbon chemistry. By examining its properties, chemists can extrapolate principles that apply to a wide range of cyclic systems, which are prevalent in natural products, pharmaceuticals, and industrial chemicals.

Thermodynamic studies of related methylated cyclopentanes provide insight into the relative stabilities of different isomers and conformations. acs.org This data is crucial for predicting the outcomes of chemical reactions involving these and similar molecules. For example, the heat of formation and entropy of different isomers can determine the equilibrium distribution of products in a reaction.

Role in Biochemical Studies to Understand Interactions of Methylated Cyclopentane Derivatives with Biological Molecules

While direct biochemical studies specifically utilizing this compound are not widely documented, the study of methylated cyclopentane derivatives, in general, offers valuable insights into biomolecular interactions. nih.gov The shape and lipophilicity of the cyclopentane ring, modified by the presence of methyl groups, can mimic portions of larger, biologically active molecules.

These simpler, model compounds can be used as probes to understand the steric and hydrophobic requirements of enzyme active sites or receptor binding pockets. For instance, the way a methylated cyclopentane derivative fits into a binding site can inform researchers about the size and shape of the cavity and the nature of the non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) that govern binding.

The knowledge gained from studying the interactions of molecules like this compound can aid in the rational design of drugs and other bioactive molecules. By understanding how the substitution pattern on a cyclic scaffold affects its interaction with a biological target, medicinal chemists can design more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity trans-1,1,3,4-Tetramethylcyclopentane in laboratory settings?

  • Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized alkanes or catalytic hydrogenation of substituted cyclopentenes. Key steps include:

  • Using stereoselective catalysts (e.g., PtO₂ or Pd/C) to ensure the trans configuration of methyl groups .
  • Purification via fractional distillation or preparative gas chromatography to isolate the isomer from cis and other stereoisomers .
  • Validation of purity using NMR (¹H/¹³C) and GC-MS, referencing retention indices from NIST databases .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve the spatial arrangement of methyl groups using single-crystal diffraction data (e.g., bond angles and torsional parameters) .
  • Vibrational spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for the trans isomer .
  • NMR NOE (Nuclear Overhauser Effect) : Detect proximity between non-adjacent methyl groups to confirm trans stereochemistry .

Q. What are the critical physical properties (e.g., boiling point, vapor pressure) of this compound, and how are they measured?

  • Methodological Answer :

  • Boiling point : Determine via dynamic distillation under controlled pressure (e.g., 100–150°C at 1 atm), cross-referenced with NIST phase transition data for analogous cyclopentanes .
  • Vapor pressure : Use Antoine equation parameters derived from static or effusion methods, calibrated against known standards .
  • Density and refractive index : Measure with pycnometers or digital refractometers, comparing results to PubChem datasets .

Advanced Research Questions

Q. How can conflicting data on the thermodynamic stability of this compound isomers be resolved?

  • Methodological Answer :

  • Perform conformational analysis using computational tools (e.g., Gaussian or ORCA) to calculate strain energies and compare with experimental calorimetry data .
  • Analyze steric hindrance via molecular dynamics simulations, focusing on methyl group interactions in the cyclopentane ring .
  • Reconcile discrepancies by testing purity of samples (e.g., GC-MS) and verifying experimental conditions (e.g., solvent effects) .

Q. What strategies are effective in utilizing this compound as a precursor for synthesizing polycyclic frameworks?

  • Methodological Answer :

  • Ring-opening/functionalization : React with electrophiles (e.g., halogens) to introduce substituents, followed by cycloaddition or cross-coupling (e.g., Suzuki-Miyaura) to build fused rings .
  • Photochemical dimerization : Excite the cyclopentane derivative under UV light to form bridged bicyclic structures, monitored by UV-vis spectroscopy .
  • Validate products using HRMS and 2D NMR (COSY, HSQC) to confirm regioselectivity and stereochemistry .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or elimination reactions?

  • Methodological Answer :

  • Steric maps : Generate using computational tools (e.g., VSEPR or molecular surface analysis) to predict reactivity at specific carbon centers .
  • Kinetic isotope effects (KIE) : Study deuterated analogs to distinguish between concerted (electronic) and stepwise (steric) mechanisms .
  • Compare reaction rates with less-hindered analogs (e.g., trans-1,2-dimethylcyclopentane) to isolate steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.